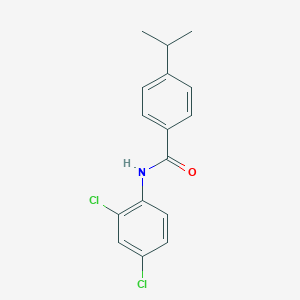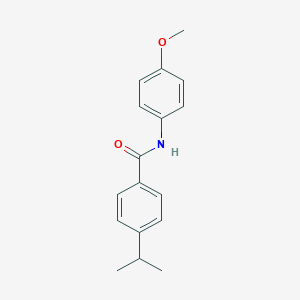![molecular formula C20H22N2O3S B263858 [(4-Pentyloxynaphthyl)sulfonyl]-2-pyridylamine](/img/structure/B263858.png)
[(4-Pentyloxynaphthyl)sulfonyl]-2-pyridylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Pentyloxynaphthyl)sulfonyl]-2-pyridylamine is a complex organic compound that features a naphthalene ring system substituted with a pentyloxy group and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Pentyloxynaphthyl)sulfonyl]-2-pyridylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Naphthalenesulfonamide Core: The naphthalene ring is sulfonated using sulfuric acid to introduce the sulfonamide group.
Introduction of the Pentyloxy Group: The pentyloxy group is introduced via an etherification reaction, typically using pentyloxy chloride and a base such as sodium hydride.
Attachment of the Pyridinyl Group: The pyridinyl group is introduced through a nucleophilic substitution reaction, using 2-chloropyridine and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(4-Pentyloxynaphthyl)sulfonyl]-2-pyridylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(4-Pentyloxynaphthyl)sulfonyl]-2-pyridylamine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of [(4-Pentyloxynaphthyl)sulfonyl]-2-pyridylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-(butyloxy)-N-(2-pyridinyl)-1-naphthalenesulfonamide
- 4-(hexyloxy)-N-(2-pyridinyl)-1-naphthalenesulfonamide
- 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide
Uniqueness
[(4-Pentyloxynaphthyl)sulfonyl]-2-pyridylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentyloxy group enhances its lipophilicity, while the pyridinyl group contributes to its ability to interact with biological targets.
Properties
Molecular Formula |
C20H22N2O3S |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
4-pentoxy-N-pyridin-2-ylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C20H22N2O3S/c1-2-3-8-15-25-18-12-13-19(17-10-5-4-9-16(17)18)26(23,24)22-20-11-6-7-14-21-20/h4-7,9-14H,2-3,8,15H2,1H3,(H,21,22) |
InChI Key |
DLUAIJQSFNKCIO-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC=N3 |
Canonical SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


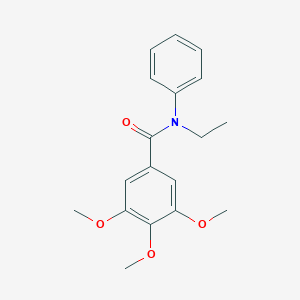
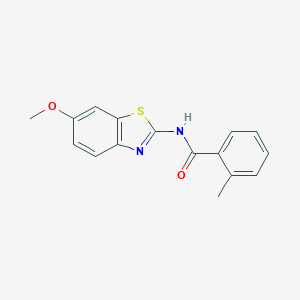
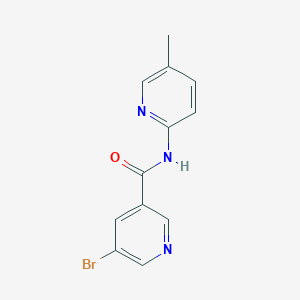
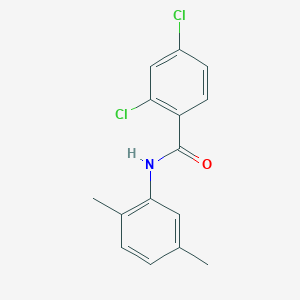


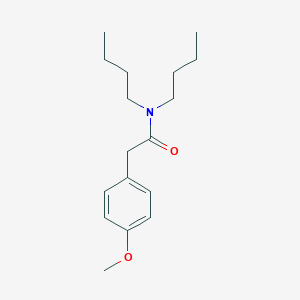
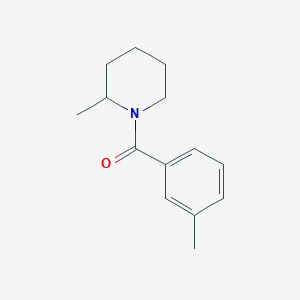


![1-[(4-Methoxyphenyl)acetyl]-4-methylpiperidine](/img/structure/B263792.png)
